molecular formula C11H13FO2 B8059869 [3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol

[3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol

Cat. No.: B8059869
M. Wt: 196.22 g/mol
InChI Key: XZGJNWXZLBVRRW-UHFFFAOYSA-N
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Description

[3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol is a fluorinated aromatic alcohol characterized by a cyclopropylmethoxy substituent at the 3-position and a fluorine atom at the 4-position of the phenyl ring. The methanol (-CH2OH) group at the benzylic position introduces hydrogen-bonding capacity, influencing solubility and reactivity. This compound is structurally relevant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules with fluorinated aromatic motifs.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)-4-fluorophenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c12-10-4-3-9(6-13)5-11(10)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGJNWXZLBVRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Alkylation: The starting material, 3-hydroxy-4-fluorobenzaldehyde, undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 3-(cyclopropylmethoxy)-4-fluorobenzaldehyde.

    Reduction: The aldehyde group in 3-(cyclopropylmethoxy)-4-fluorobenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. These methods often include:

    Continuous flow reactors: for improved reaction control and scalability.

    Catalytic processes: to enhance reaction efficiency and selectivity.

    Green chemistry principles: to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

[3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde or 3-(Cyclopropylmethoxy)-4-fluorobenzophenone.

    Reduction: Various cyclopropylmethoxy-substituted phenyl derivatives.

    Substitution: Phenyl derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

[3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand the interactions of cyclopropylmethoxy and fluorine-substituted phenyl groups with biological targets.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of [3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The cyclopropylmethoxy group and fluorine atom can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

((2RS,3SR)-3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)-2-(4-(cyclopropylmethoxy)phenyl)-2,3-dihydrobenzofuran-4-yl)methanol (Compound 21)

  • Structure : Features multiple cyclopropylmethoxy groups and a dihydrobenzofuran core.
  • Synthesis : Prepared via DIBAL reduction of a methyl ester precursor ().
  • Key Differences: Increased steric bulk due to three cyclopropylmethoxy groups and a fused heterocycle. This enhances lipophilicity but may reduce aqueous solubility compared to the simpler [3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol.
  • Applications : Likely serves as a precursor for complex natural product syntheses .

(3-Cyclopropyl-4-fluorophenyl)methanamine

  • Structure: Replaces the methanol group with an amine (-CH2NH2).
  • Key Differences : The amine introduces basicity (pKa ~9–10), enabling salt formation and altering solubility (e.g., higher water solubility in protonated form). The absence of a hydroxyl group reduces hydrogen-bonding capacity.
  • Applications: Potential building block for fluorinated amines in drug discovery .

2-Cyclopropyl-4-(4-fluorophenyl)-quinolyl-3-methanol

  • Key Differences: The quinoline core increases rigidity and planar surface area, which could enhance binding to biological targets (e.g., kinases). The cyclopropyl and fluorophenyl groups are retained, but the heterocycle alters electronic properties.

{4-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]pyridin-2-yl}methanol

  • Structure : Combines pyridine and pyrazole rings with a fluorophenyl group.
  • Key Differences: Heteroaromatic systems enhance dipole interactions and metabolic stability. The methanol group is positioned on pyridine, altering electronic effects compared to the phenyl-based target compound.
  • Applications: Potential kinase inhibitor scaffold due to heterocyclic motifs .

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

  • Structure : Piperidine ring with fluorophenyl and hydroxymethyl groups.
  • Key Differences: The saturated piperidine ring introduces conformational flexibility and basicity. The hydroxymethyl group is analogous to the methanol in the target compound but within a heterocyclic framework.
  • Applications : Intermediate in synthesizing serotonin reuptake inhibitors (e.g., paroxetine analogues) .

Structural and Functional Analysis

Substituent Effects

  • Cyclopropylmethoxy Group : Enhances metabolic stability by resisting oxidative degradation compared to linear alkoxy groups. Increases lipophilicity (logP) by ~1–2 units.
  • Fluorine Atom : Withdraws electron density via inductive effects, increasing the acidity of the benzylic hydroxyl group (pKa ~10–12). This promotes hydrogen bonding with biological targets.

Physicochemical Properties

Property This compound Compound 21 (3-Cyclopropyl-4-fluorophenyl)methanamine
Molecular Weight ~226.24 g/mol ~611.30 g/mol ~179.22 g/mol
logP (Predicted) 2.5–3.0 5.0–5.5 1.8–2.3
Hydrogen Bond Donors 1 (OH) 1 (OH) 1 (NH2)
Aqueous Solubility Low (<1 mg/mL) Very Low Moderate (NH2 protonation-dependent)

Biological Activity

[3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropylmethoxy group attached to a fluorinated phenyl ring. This unique structure may contribute to its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. It is hypothesized that the compound may act as an inhibitor or modulator of certain signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • HeLa Cells : IC50 values suggest potent antiproliferative effects.
  • MCF-7 Cells : Similar inhibitory effects were observed, indicating a broad spectrum of activity against different cancer types.

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell migration, which are critical for metastasis prevention.

Cell LineIC50 (μM)Effect
HeLa3.204Inhibition of proliferation
MCF-73.849Induction of apoptosis

Phosphodiesterase Inhibition

Additionally, this compound has been investigated for its potential as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4D. PDE inhibitors are known for their roles in modulating inflammatory responses and have therapeutic implications in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Case Studies

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. The compound was administered at varying doses, demonstrating dose-dependent efficacy.
  • Clinical Relevance : A study highlighted the correlation between PDE4D inhibition and reduced inflammation markers in lung tissues, suggesting potential applications in respiratory diseases.

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